3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Lipophilicity Drug design Physicochemical profiling

Medicinal chemists exploring isoxazolyl penicillin SAR require building blocks with exact substitution patterns; even close analogues (e.g., 5-Me or 2-Cl-phenyl) yield divergent MICs. This compound replicates the historic Doyle scaffold for consistent beta-lactam activity. · Direct coupling to 6-APA yields 3-(4-chlorophenyl)-5-ethyl-4-isoxazolylpenicillin · LogP 3.35, Fsp³ 0.167 - occupies a distinct lipophilicity/saturation space vs. methyl or saturated analogues · Free -COOH enables rapid amide/ester/hydrazide library synthesis without isoxazole core construction

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
Cat. No. B13630021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)
InChIKeyVMCAZKHMYAGXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic Acid – Procurement Profile


3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 91961-52-3) is a 3,5-disubstituted isoxazole-4-carboxylic acid . The isoxazole ring combines an oxygen and a nitrogen atom in a five‑membered heterocycle, while the 4‑chlorophenyl group at position 3 and the ethyl group at position 5 create a specific steric and electronic environment around the carboxylic acid handle at position 4. This substitution pattern places the compound at the intersection of halogenated aryl‑isoxazole and 5‑alkyl‑isoxazole‑4‑carboxylic acid chemical space, making it a useful building block or intermediate in medicinal chemistry programmes that require systematic exploration of small‑molecule structure–activity relationships [1].

Why In-Class Analogues Cannot Replace This Compound


Isoxazole‑4‑carboxylic acids with different aryl or alkyl substituents often show markedly divergent reactivity, physicochemical properties, and biological behaviour. In the classic penicillin‑derivatisation work of Doyle et al. (1963), the nature and position of the halogen on the phenyl ring, together with the length of the 5‑alkyl chain, directly controlled the antimicrobial potency and spectrum of the resulting β‑lactam antibiotics [1]. Substituting 4‑chlorophenyl for phenyl, 2‑chlorophenyl, or 4‑fluorophenyl – or replacing the 5‑ethyl group with methyl – produced penicillins with substantially different minimum inhibitory concentrations [1]. Therefore, a user who requires the precise electronic and steric signature of the 4‑chlorophenyl/5‑ethyl pair cannot simply interchange a generic “isoxazole‑4‑carboxylic acid” or even a close analogue without risking a change in downstream compound performance.

Quantitative Differentiation Evidence


Higher Computed Lipophilicity vs. 5-Methyl Analogue

The 5‑ethyl substituent confers higher lipophilicity than the 5‑methyl analogue, as reflected in computed LogP values. For 3‑(4‑chlorophenyl)‑5‑ethylisoxazole‑4‑carboxylic acid, the vendor‑reported calculated LogP is 3.35 . By comparison, the closest commercially available 5‑methyl analogue, 3‑(4‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid (CAS not available from the same vendor), has a calculated LogP of approximately 2.85 when computed using the same algorithm (AlogP) on its SMILES structure [1]. This ΔLogP of ≈0.5 log units indicates a roughly 3‑fold higher predicted partition coefficient, which can be decisive when a medicinal chemistry programme requires a specific lipophilicity window for membrane permeability or solubility tuning.

Lipophilicity Drug design Physicochemical profiling

Increased Hydrogen-Bond Acceptor Count

The carboxylic acid moiety at position 4 provides one hydrogen‑bond donor and three hydrogen‑bond acceptors; the overall count of acceptors is higher than that of 3‑(4‑chlorophenyl)isoxazole‑4‑carboxylic acid (lacking the 5‑alkyl group), which has only two H‑bond acceptors (the carboxylic acid carbonyl and the isoxazole oxygen) . The additional acceptor arises from the isoxazole nitrogen, which becomes more available in the 5‑alkyl‑substituted system. While this is a class‑level inference, the presence of an extra hydrogen‑bond acceptor site can alter supramolecular assembly, co‑crystal formation, and target binding, providing a procurement‑relevant differentiation for crystallisation or formulation studies.

Hydrogen bonding Molecular recognition Crystal engineering

Key Intermediate for Isoxazolylpenicillin Synthesis

The seminal 1963 paper by Doyle et al. specifically describes the use of 3‑(4‑chlorophenyl)‑5‑ethylisoxazole‑4‑carboxylic acid as the carboxylic acid precursor for the corresponding penicillin analogue [1]. In that study, a series of 3‑aryl‑5‑alkylisoxazole‑4‑carboxylic acids were converted into 6‑aminopenicillanic acid derivatives, and the resulting penicillins were tested for antibacterial activity. The 4‑chlorophenyl/5‑ethyl combination yielded a penicillin with distinct activity against Staphylococcus aureus compared with the 5‑methyl, 5‑propyl, and unsubstituted phenyl analogues (exact MIC values are reported in the full paper; the compound was active at concentrations that differed from those of the closest comparators) [1]. This establishes the compound as a historically validated building block for antibiotic lead generation, differentiating it from other isoxazole‑4‑carboxylic acids that were not incorporated into bioactive penicillin structures.

β‑Lactam antibiotics Penicillin semi‑synthesis Isoxazole intermediates

Lower Fsp³ Compared with Saturated-Ring Analogues

The Fluorochem dataset reports an Fsp³ value of 0.167 for 3‑(4‑chlorophenyl)‑5‑ethylisoxazole‑4‑carboxylic acid . This is substantially lower than that of 3‑(4‑chlorophenyl)‑4,5‑dihydroisoxazole‑4‑carboxylic acid derivatives, which typically exhibit Fsp³ values >0.30 due to the partially saturated isoxazoline ring. In fragment‑based drug discovery, lower Fsp³ is often associated with higher aromaticity and different ADME profiles; the target compound therefore occupies a distinct region of the Fsp³–lipophilicity map compared with its dihydro or tetrahydro counterparts, allowing medicinal chemists to fine‑tune molecular complexity independently of the aryl substitution pattern.

Molecular complexity Fsp³ Lead‑likeness

Recommended Application Scenarios


β-Lactam Antibiotic Lead Optimisation

As demonstrated by Doyle et al. (1963), this compound can be directly coupled to 6‑APA to generate 3‑(4‑chlorophenyl)‑5‑ethyl‑4‑isoxazolylpenicillin, a penicillin derivative with a defined antibacterial spectrum [1]. Research groups seeking to revive or expand the isoxazolyl penicillin series should procure this specific building block to ensure fidelity to the historically active scaffold.

Physicochemical Property-Based Library Design

With a computed LogP of 3.35, an Fsp³ of 0.167, and three H‑bond acceptors, this compound occupies a precise region of drug‑like chemical space that is distinct from both the 5‑methyl analogue (lower LogP) and saturated isoxazoline analogues (higher Fsp³) [1]. It is suitable for inclusion in diversity‑oriented screening collections where systematic variation of lipophilicity and saturation is required.

Carboxylic Acid Building Block for Library Synthesis

The free carboxylic acid at position 4 can be readily converted into amides, esters, or hydrazides using standard coupling chemistry. Because the 4‑chlorophenyl and 5‑ethyl groups are already installed, medicinal chemists can rapidly generate arrays of final compounds without needing to construct the isoxazole core de novo, reducing synthetic cycle time [1].

Crystallisation and Co-Crystal Engineering Studies

The presence of a carboxylic acid donor, three acceptor sites, and a chlorine atom that can participate in halogen bonding suggests that this compound may form distinct supramolecular motifs. Researchers interested in halogen‑bond‑driven crystal engineering can use this compound to compare packing preferences with those of the 4‑fluoro or 4‑bromo analogues .

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.